(4-Phenylphenyl)-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]methanone
Description
(4-Phenylphenyl)-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a phenyl group, a pyrazolo[1,5-a]pyrimidine moiety, and a piperidin-3-yl methanone group. Its intricate molecular architecture makes it a subject of interest for chemists and researchers exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
(4-phenylphenyl)-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c30-23(20-11-9-19(10-12-20)18-6-2-1-3-7-18)21-8-4-14-28(17-21)25(31)22-16-27-29-15-5-13-26-24(22)29/h1-3,5-7,9-13,15-16,21H,4,8,14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQBEQWWYRLMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3N=CC=CN3N=C2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylphenyl)-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the piperidin-3-yl methanone group and the phenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are essential to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylphenyl)-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents like acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
(4-Phenylphenyl)-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of (4-Phenylphenyl)-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit a key enzyme involved in a disease pathway, thereby reducing disease progression. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group, used in the production of pharmaceuticals.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used in softening PVC plastics.
Uniqueness
(4-Phenylphenyl)-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]methanone is unique due to its complex structure, which combines multiple functional groups and aromatic systems
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
